N-cyclopropyl-2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
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Overview
Description
N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This specific compound is characterized by the presence of a cyclopropyl group, an ethylphenoxy group, and a benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the ethylphenoxy group, and the attachment of the cyclopropyl group. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethylphenoxy Group: This step involves the reaction of the benzimidazole intermediate with 4-ethylphenol in the presence of a suitable base and a coupling agent.
Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with cyclopropylamine under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the benzimidazole ring or other functional groups.
Scientific Research Applications
N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in studies to investigate its potential as an antiviral, anticancer, or antimicrobial agent, given the known activities of benzimidazole derivatives.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is likely related to its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, they may inhibit tubulin polymerization, leading to anticancer activity, or inhibit viral enzymes, leading to antiviral effects .
Comparison with Similar Compounds
N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can be compared with other benzimidazole derivatives, such as:
Mebendazole: An antiparasitic drug known for its broad-spectrum activity against parasitic worms.
Albendazole: Another antiparasitic drug with similar activity to mebendazole.
Thiabendazole: Used primarily as an antifungal agent.
The uniqueness of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE lies in its specific structural features, such as the cyclopropyl and ethylphenoxy groups, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H25N3O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H25N3O2S/c1-2-16-7-11-18(12-8-16)27-13-14-28-22-24-19-5-3-4-6-20(19)25(22)15-21(26)23-17-9-10-17/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,23,26) |
InChI Key |
AXAHNNBFGRZNOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Origin of Product |
United States |
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